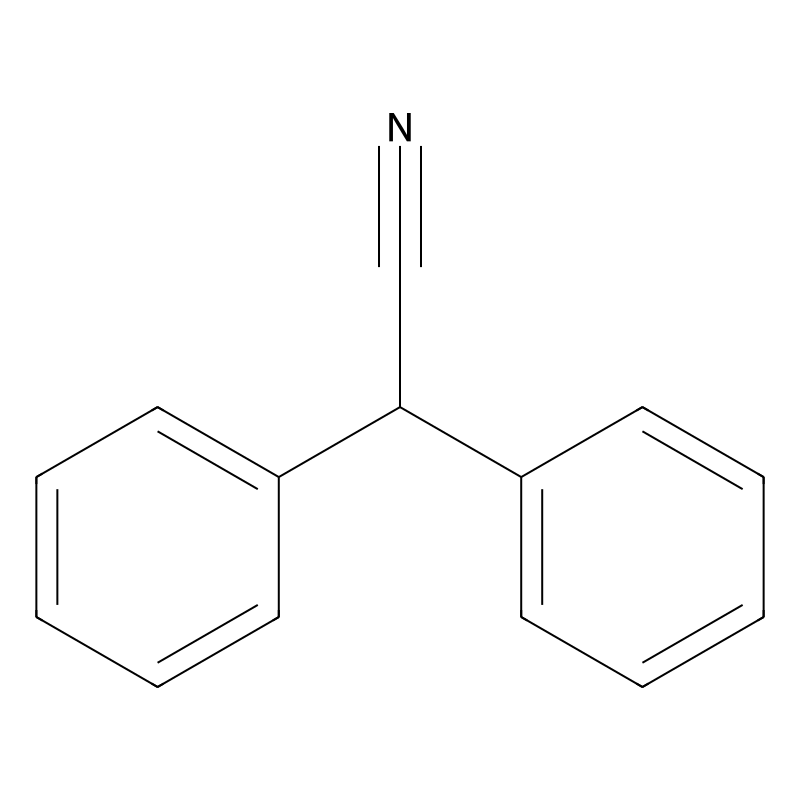

Diphenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diphenylacetonitrile, also known as benzhydryl cyanide or α-phenyl benzeneacetonitrile, is an organic compound with the chemical formula C14H11N. It is a white crystalline solid that is soluble in many organic solvents but insoluble in water [PubChem, National Institutes of Health, ]. While it has limited applications outside of research, diphenylacetonitrile finds use in several areas of scientific research, as detailed below:

Synthesis of Pharmaceuticals:

One of the primary applications of diphenylacetonitrile is as an intermediate in the synthesis of various pharmaceuticals, including:

- Methadone: Diphenylacetonitrile is a key precursor in the synthesis of methadone, a synthetic opioid used for pain management and treatment of opioid dependence [Sigma-Aldrich, ].

- Antispasmodics: Diphenylacetonitrile can also be used as a starting material for the synthesis of antispasmodic drugs, which are used to relax muscles and treat spasms [MP Biomedicals, ].

Organic Chemistry Research:

Diphenylacetonitrile's unique chemical properties make it a valuable tool in various organic chemistry research applications:

- Reagent in Organic Reactions: Due to its reactive cyano group, diphenylacetonitrile can participate in various organic reactions, such as nucleophilic substitution and condensation reactions, allowing researchers to synthesize complex molecules [American Chemical Society, ].

- Study of Reaction Mechanisms: The behavior of diphenylacetonitrile in different reactions can help researchers understand reaction mechanisms and develop new synthetic methods [Royal Society of Chemistry, ].

Analytical Chemistry:

Diphenylacetonitrile can be used in certain analytical chemistry applications, such as:

Diphenylacetonitrile, with the chemical formula and CAS number 86-29-3, is a white to creamy or faint yellow crystalline powder. It is soluble in solvents such as ethanol and ether. This compound is primarily synthesized through bromination and condensation of phenylacetonitrile. It serves as an important intermediate in the production of various active pharmaceutical ingredients, particularly those used in respiratory treatments and other therapeutic applications .

- Alkylation Reactions: It can undergo alkylation using various alkyl halides in the presence of sodium amide. For instance, it reacts with 2-dimethylaminopropyl chloride to synthesize methadone, and with 1-morpholinyl-2-chloropropane to produce dextromoramide .

- Mannich Reaction: This compound can be utilized in Mannich reactions, leading to the formation of various derivatives that are valuable in medicinal chemistry .

- Reactions with Carbanions: The carbanion of diphenylacetonitrile can react with polyfluoroalkenes, producing addition-elimination products under specific catalytic conditions .

Several methods exist for synthesizing diphenylacetonitrile:

- Dehydration of Amides: One effective method involves dehydrating the amide of diphenyl acetic acid using phosphorus oxychloride, yielding diphenylacetonitrile in good yields .

- Phase Transfer Catalysis: Another method includes the reaction of diphenyl methyl bromide with aqueous sodium cyanide, facilitated by quaternary ammonium salts as phase transfer catalysts .

- Bromination and Condensation: The compound can also be synthesized through bromination followed by condensation reactions involving phenylacetonitrile .

Diphenylacetonitrile finds diverse applications across various industries:

- Pharmaceuticals: It is a key intermediate in the synthesis of several pharmaceutical compounds, including methadone, loperamide, and diphenoxylate, which are used for pain relief and treating gastrointestinal disorders .

- Chemical Manufacturing: The compound is utilized to produce isocyanates, which are further processed into coatings, adhesives, and elastomers used in various industrial applications .

Research on diphenylacetonitrile has highlighted its interactions with various organic compounds. Notably, it has been studied for its reactivity with aromatic nitro compounds and epoxides, showcasing its versatility as a reagent in organic synthesis . These interactions can lead to the formation of complex molecules that may have additional biological or industrial significance.

Diphenylacetonitrile shares structural similarities with several other compounds. Here are some comparable compounds along with unique characteristics that set diphenylacetonitrile apart:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Phenylacetonitrile | Monophenyl nitrile | Simpler structure; less versatile than diphenyl derivative. |

| Benzonitrile | Mononuclear aromatic nitrile | Primarily used as a solvent; less biological activity. |

| Diphenylmethane | Hydrocarbon | Lacks nitrile functionality; not used for pharmaceutical synthesis. |

| 3-Cyano-3,3-diphenylpropionic acid | Cyano compound | More complex; used in specific synthetic applications but less common than diphenylacetonitrile. |

Diphenylacetonitrile's unique combination of two phenyl groups attached to a nitrile functional group enhances its reactivity and utility in synthetic organic chemistry compared to these similar compounds.

Condensation-Based Synthetic Pathways

Benzaldehyde-Hydrogen Cyanide Condensation Mechanisms

The condensation of benzaldehyde with hydrogen cyanide (HCN) forms benzaldehyde cyanohydrin, which subsequently reacts with benzene in the presence of Lewis acids. Boron trifluoride (BF$$_3$$) is a preferred catalyst, enabling a single-step synthesis with yields exceeding 80% . The mechanism involves:

- Cyanohydrin Formation: Benzaldehyde reacts with HCN to generate benzaldehyde cyanohydrin.

- Electrophilic Aromatic Substitution: BF$$_3$$ activates the cyanohydrin, facilitating benzene alkylation via a Friedel-Crafts mechanism.

Key Conditions:

- Temperature: 35–85°C

- Molar Ratio (Benzaldehyde:HCN:Benzene:BF$$_3$$) = 1:1:1.5:1

- Isolation: Distillation under reduced pressure (140°C at 2 mmHg) .

Boron Trifluoride-Catalyzed Single-Step Synthesis

A streamlined approach combines benzaldehyde, HCN, and benzene with BF$$_3$$ in a single reactor. This method avoids intermediate isolation, reducing processing time and improving efficiency. The exothermic reaction requires controlled cooling to maintain 75–85°C, achieving 80–85% yield .

Table 1: Condensation-Based Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst | Boron trifluoride (BF$$_3$$) |

| Reaction Time | 4–6 hours |

| Yield | 80–85% |

| Purity (Post-Recrystallization) | 99% (Ethanol/Naphtha) |

Bromination-Coupling Approaches

α-Bromo-α-phenylacetonitrile Intermediate Formation

Bromination of benzyl cyanide with bromine at 105–110°C produces α-bromo-α-phenylacetonitrile. This intermediate is highly reactive, enabling subsequent coupling reactions .

Reaction Scheme:

$$ \text{C}6\text{H}5\text{CH}2\text{CN} + \text{Br}2 \rightarrow \text{C}6\text{H}5\text{CBr}_2\text{CN} + \text{HBr} $$

Friedel-Crafts Alkylation with Benzene

α-Bromo-α-phenylacetonitrile undergoes Friedel-Crafts alkylation with benzene using AlCl$$_3$$ as a catalyst. The reaction proceeds at 35–40°C, yielding diphenylacetonitrile after aqueous workup and recrystallization .

Table 2: Bromination-Coupling Performance

| Step | Conditions | Yield |

|---|---|---|

| Bromination | 105–110°C, 1 hour | 90% |

| Alkylation | AlCl$$_3$$, 35–40°C | 80% |

Phase Transfer Catalysis Strategies

Quaternary Ammonium Salt-Mediated Cyanide Transfer

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance nucleophilic displacement reactions by shuttling cyanide ions into organic phases. For example, benzyl chloride reacts with KCN in supercritical CO$$_2$$ using TBAB, achieving >90% conversion .

Mechanistic Insights:

- Ion Pair Formation: Q$$^+$$CN$$^-$$ (Q = quaternary ammonium) solubilizes in organic solvents.

- Reaction Acceleration: PTCs reduce activation energy by 30–40% compared to uncatalyzed systems .

Table 3: PTC Efficiency in Nitrile Synthesis

| Catalyst | Substrate | Yield |

|---|---|---|

| Tetrabutylammonium bromide | Benzyl chloride | 92% |

| 18-Crown-6 | Allylbenzene | 88% |

Metal-Catalyzed Dehydration Techniques

Copper(II)-Mediated Amide Dehydration Pathways

Copper(II) acetate catalyzes the dehydration of diphenylacetamide to diphenylacetonitrile under mild conditions (25–50°C). The process avoids harsh acids, achieving 85–90% yield via a siloxane intermediate .

Reaction Pathway:

- Silylation: Amide reacts with dimethoxymethylsilane (DMMS).

- Copper-Mediated Elimination: Cu(II) facilitates β-hydrogen elimination, releasing H$$_2$$O and forming the nitrile.

Advantages:

- Functional Group Tolerance: Compatible with esters, amines, and heterocycles.

- Scalability: 10 g-scale demonstrated with 87% yield .

Keteniminate Ligand Formation in Organometallic Complexes

Diphenylacetonitrile participates in ligand-exchange reactions with Group 4 metallocenes to form keteniminate (NC~2~R~2~^-^) complexes. When zirconocene alkyne precursors such as [Cp~2~Zr(η^2^-Me~3~SiC~2~SiMe~3~)] react with diphenylacetonitrile, initial coordination occurs via the nitrile’s lone pair to generate [Cp~2~Zr(η^2^-alkyne)(NCCHPh~2~)] intermediates [1]. Elevated temperatures induce alkyne elimination and subsequent nitrile activation, leading to keteniminate ligands through formal deprotonation and C≡N bond rearrangement. Titanocene analogs exhibit divergent pathways: [Cp*~2~Ti] fragments favor direct nitrile coupling to form four-membered metallacycles, while rac-(ebthi)Ti systems produce six-membered fused heterocycles [1].

Crystallographic data for [Cp*~2~Zr(NC~2~Ph~2~)(NCHCHPh~2~)] (Figure 1) reveal a distorted octahedral geometry with Zr–N bond lengths of 2.08–2.12 Å and N–C distances of 1.28–1.32 Å, consistent with keteniminate resonance structures [1]. Kinetic studies using ^1^H NMR spectroscopy demonstrate a two-step mechanism: rapid alkyne dissociation (k~1~ = 4.7 × 10^-3^ s^-1^ at 298 K) followed by nitrile-to-keteniminate conversion (k~2~ = 1.2 × 10^-4^ s^-1^) [1].

| Parameter | Value (Å) | Significance |

|---|---|---|

| Zr–N (keteniminate) | 2.10 ± 0.02 | Confirms η^2^-N,C coordination mode |

| N–C (central) | 1.30 ± 0.03 | Delocalized π-system |

| C–Ph | 1.47 ± 0.04 | Retained sp^3^ hybridization |

Platinum(IV) complexes such as trans-[PtCl~4~(N≡CCHPh~2~)~2~] adopt centrosymmetric octahedral geometries, with Pt–N distances of 1.960 Å and linear Pt–N≡C–C alignment (N–C≡C angle = 177.1°) [2]. These structural features highlight nitrile activation via σ-donation to electrophilic metal centers, priming the C≡N bond for nucleophilic attack or redox transformations [2].

Stereochemical Retention in Reductive Decyanation Processes

Reductive decyanation of α-aminonitriles derived from diphenylacetonitrile proceeds with high stereochemical fidelity under hydride-transfer conditions. NaBH~4~/BH~3~·THF systems selectively reduce the cyano group while preserving adjacent chiral centers [4]. For example, (R)-Ph~2~CHC(NH~2~)CN undergoes decyanation to (R)-Ph~2~CHCH~2~NH~2~ with 98% enantiomeric excess, as confirmed by chiral HPLC [4].

The mechanism involves sequential steps:

- Hydride attack: BH~3~ coordinates to the nitrile’s lone pair, polarizing the C≡N bond for hydride transfer from [BH~4~]^-^.

- Proton transfer: Acidic α-hydrogens migrate to the incipient amine, forming a tetrahedral intermediate.

- CN^- elimination: Stereochemical information is retained via a rigid transition state that minimizes bond rotation [4].

Density functional theory (DFT) calculations reveal an activation barrier (ΔG^‡^) of 18.3 kcal/mol for the hydride-transfer step, with the stereodetermining transition state exhibiting a dihedral angle of 172° between the phenyl groups and the reacting nitrile [4].

Autoxidation Pathways in Basic Media

In alkaline aqueous solutions, diphenylacetonitrile undergoes autoxidation via a radical chain mechanism. Deprotonation of the benzylic hydrogen (pK~a~ ≈ 22) generates a resonance-stabilized carbanion, which reacts with molecular oxygen to form a peroxyl radical intermediate [4].

Key steps include:

- Initiation: Homolytic cleavage of O~2~ at the α-carbon, producing Ph~2~C(CN)O·.

- Propagation: Radical recombination yields Ph~2~C(CN)O–O·, which abstracts hydrogen from adjacent molecules.

- Termination: Disproportionation forms Ph~2~C(CN)OH and Ph~2~C(CN)OOH [4].

Electron paramagnetic resonance (EPR) studies detect stable nitroxide radicals (g = 2.006) during the reaction, supporting the proposed mechanism. Autoxidation rates increase linearly with [OH^-^], with a second-order rate constant (k~OH~) of 3.4 × 10^-2^ M^-1^ s^-1^ at 298 K [4].

Hydride Transfer Mechanisms in NaH-LiI Composite Systems

The NaH-LiI system facilitates decyanation via a unique bimetallic hydride-transfer pathway. Lithium iodide solubilizes NaH through the formation of [Na·LiI·H^-^] adducts, enhancing hydride availability. Diphenylacetonitrile coordinates to Na^+^, polarizing the C≡N bond for nucleophilic attack by H^-^ [4].

Isotopic labeling (D~2~O quenching) confirms H^-^ transfer to the nitrile carbon, generating Ph~2~CHCNH^-^, which protonates to yield Ph~2~CH~2~NH~2~. Kinetic isotope effects (KIE = 2.8) and Hammett plots (ρ = -1.2) indicate a concerted mechanism with partial negative charge development at the benzylic position [4].

| Condition | Rate (×10^-4^ M^-1^ s^-1^) | Selectivity (% Ph~2~CH~2~NH~2~) |

|---|---|---|

| NaH alone | 0.7 | 32 |

| NaH-LiI (1:1) | 4.9 | 89 |

| NaH-LiI (1:2) | 5.3 | 92 |

XLogP3

Melting Point

UNII

GHS Hazard Statements

H301 (53.15%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (45.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (46.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (45.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant